ANTHRACENE-(1,2,3,4,4A,9A-14C)
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Overview
Description
Anthracene-(1,2,3,4,4A,9A-14C): is a radiolabeled compound, where the carbon atoms at positions 1, 2, 3, 4, 4A, and 9A are replaced with the radioactive isotope carbon-14. This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The radiolabeling allows for the tracking and study of the compound in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anthracene-(1,2,3,4,4A,9A-14C) typically involves the incorporation of carbon-14 into the anthracene structure. This can be achieved through various synthetic routes, including:
Grignard Reaction: A Grignard reagent containing carbon-14 can be reacted with an appropriate precursor to form the labeled anthracene.
Friedel-Crafts Alkylation: Using a carbon-14 labeled alkyl halide in the presence of a Lewis acid catalyst to introduce the radiolabel into the anthracene structure.
Industrial Production Methods: Industrial production of anthracene-(1,2,3,4,4A,9A-14C) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Radiolabeling: Incorporation of carbon-14 into the starting materials.
Purification: Using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Anthracene-(1,2,3,4,4A,9A-14C) can undergo oxidation reactions to form anthraquinone derivatives.
Reduction: Reduction reactions can convert anthracene-(1,2,3,4,4A,9A-14C) to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents into the anthracene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated anthracene derivatives.
Scientific Research Applications
Chemistry: Anthracene-(1,2,3,4,4A,9A-14C) is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: In biological research, it is used to track the metabolic pathways of polycyclic aromatic hydrocarbons in living organisms.
Medicine: The compound is utilized in pharmacokinetic studies to understand the distribution and elimination of drugs containing anthracene moieties.
Industry: Anthracene-(1,2,3,4,4A,9A-14C) is employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of anthracene-(1,2,3,4,4A,9A-14C) involves its interaction with various molecular targets and pathways. The radiolabel allows for the tracking of the compound in different environments, providing insights into its behavior and interactions. The compound can participate in electron transfer reactions, making it useful in studying redox processes.
Comparison with Similar Compounds
Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings, but with a different arrangement.
Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.
Pyrene: A polycyclic aromatic hydrocarbon with four fused benzene rings.
Uniqueness: Anthracene-(1,2,3,4,4A,9A-14C) is unique due to its radiolabeling, which allows for detailed tracking and study in various applications. This radiolabeling provides a significant advantage in research, enabling precise measurement and analysis of the compound’s behavior.
Properties
CAS No. |
163702-16-7 |
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Molecular Formula |
C14H10 |
Molecular Weight |
190.187 |
IUPAC Name |
anthracene |
InChI |
InChI=1S/C14H10/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H/i1+2,2+2,5+2,6+2,11+2,12+2 |
InChI Key |
MWPLVEDNUUSJAV-XJLGZWMLSA-N |
SMILES |
C1=CC=C2C=C3C=CC=CC3=CC2=C1 |
Synonyms |
ANTHRACENE-(1,2,3,4,4A,9A-14C) |
Origin of Product |
United States |
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